3-[(Tert-butoxy)carbonyl]-5-nitrobenzoic acid chemical properties
3-[(Tert-butoxy)carbonyl]-5-nitrobenzoic acid chemical properties
This guide details the chemical properties, synthetic accessibility, and application logic of 3-[(Tert-butoxy)carbonyl]-5-nitrobenzoic acid (commonly referred to as Mono-tert-butyl 5-nitroisophthalate ).
This compound is a critical desymmetrized building block in organic synthesis, specifically designed for the construction of bifunctional scaffolds, peptidomimetics, and dendrimers. Its value lies in its orthogonal reactivity : it possesses a free carboxylic acid for immediate coupling, an acid-labile tert-butyl ester for late-stage deprotection, and a nitro group that serves as a latent amine.
PART 1: Chemical Identity & Physicochemical Profile
1.1 Nomenclature and Structure[1]
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IUPAC Name: 3-[(2-methylpropan-2-yl)oxycarbonyl]-5-nitrobenzoic acid
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Common Synonyms: Mono-tert-butyl 5-nitroisophthalate; 1-tert-butyl 3-hydrogen 5-nitrobenzene-1,3-dicarboxylate.
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Molecular Formula:
-
Molecular Weight: 267.24 g/mol
1.2 Physicochemical Properties Table
The following data represents the consensus profile for this class of nitro-isophthalic acid derivatives.
| Property | Value / Description | Note |
| Physical State | White to off-white crystalline solid | Hygroscopic; store under desiccant. |
| Melting Point | 155 – 160 °C (Decomposes) | tert-Butyl esters often undergo thermal elimination above 150°C. |
| Solubility | Soluble in DCM, EtOAc, THF, DMSO. | Poorly soluble in water; soluble in aqueous bicarbonate. |
| pKa (Acid) | ~3.5 (Predicted) | Electron-withdrawing nitro group increases acidity vs. benzoic acid. |
| Stability | Acid-Labile; Base-Stable (Relative) | Hydrolyzes rapidly in TFA/HCl. Stable to mild saponification conditions relative to methyl esters. |
PART 2: Synthetic Accessibility & Purification
The most robust route to high-purity 3-[(tert-butoxy)carbonyl]-5-nitrobenzoic acid is the Anhydride Desymmetrization strategy. This method avoids the statistical mixture of products often seen when attempting to mono-esterify the diacid directly.
2.1 Synthesis Protocol: The Anhydride Route
Objective: Selective formation of the mono-ester from 5-nitroisophthalic acid.
Step 1: Dehydration to Anhydride
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Reagents: 5-Nitroisophthalic acid, Acetic Anhydride (
). -
Procedure: Reflux the diacid in excess acetic anhydride for 4-6 hours. The solution becomes clear. Concentrate in vacuo to remove
and acetic acid. The residue is 5-nitroisophthalic anhydride . -
Purification: Recrystallize from dry toluene or use crude if purity >95%.
Step 2: Nucleophilic Ring Opening
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Reagents: 5-Nitroisophthalic anhydride, tert-Butanol (
-BuOH), DMAP (Catalyst), TEA (Base), DCM (Solvent). -
Mechanism: The bulky tert-butanol attacks one carbonyl of the anhydride. The presence of DMAP accelerates this attack, opening the ring to yield the mono-ester mono-acid.
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Protocol:
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Dissolve 5-nitroisophthalic anhydride (1.0 eq) in dry DCM.
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Add
-BuOH (1.1 eq) and TEA (1.1 eq). -
Add DMAP (0.1 eq) at 0°C.
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Stir at Room Temperature (RT) for 12–18 hours.
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Workup: Wash with 1M citric acid (to remove DMAP/TEA) and brine. Dry over
. -
Purification: Flash chromatography (Hexane:EtOAc) or recrystallization from EtOAc/Hexane.
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2.2 Synthesis Workflow Diagram
The following diagram illustrates the desymmetrization logic, highlighting the transition from a symmetric precursor to the orthogonal scaffold.
Caption: Figure 1. Desymmetrization of 5-nitroisophthalic acid via the anhydride intermediate to yield the mono-tert-butyl ester.
PART 3: Reactivity & Orthogonality
The primary utility of this compound in drug discovery is its ability to serve as a tri-functional linker . Each functional group can be addressed independently (orthogonally) without affecting the others.
3.1 The Orthogonality Matrix
| Functional Group | Reactivity Mode | Activation/Deprotection Condition | Orthogonality Note |
| Carboxylic Acid ( | Amide Coupling | EDC/NHS, HATU, DIPEA | Reacts first. The |
| tert-Butyl Ester ( | Acid Deprotection | TFA (Trifluoroacetic acid) or HCl/Dioxane | Cleaved after the first arm is attached. Stable to hydrogenation. |
| Nitro Group ( | Reduction | Can be reduced to aniline ( |
3.2 Experimental Protocol: Selective Amide Coupling
Scenario: Attaching a primary amine (
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Activation: Dissolve 3-[(tert-butoxy)carbonyl]-5-nitrobenzoic acid (1.0 mmol) in DMF (5 mL). Add HATU (1.1 mmol) and DIPEA (2.5 mmol). Stir for 5 minutes.
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Coupling: Add the amine
(1.0 mmol). -
Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.
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Observation: The
-butyl ester remains intact (no transesterification or hydrolysis occurs under these mild basic conditions). -
Workup: Dilute with EtOAc, wash with 5%
(to remove DMF), 1M , and sat. .
3.3 Experimental Protocol: Nitro Reduction
Scenario: Converting the nitro group to an amine without cleaving the ester.
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Caution: Avoid strong acidic reducing conditions (like
) which might hydrolyze the ester. -
Recommended: Catalytic Hydrogenation.
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Dissolve the nitro-ester in MeOH/EtOAc (1:1).
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Add 10% Pd/C (10 wt% loading).
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Stir under
balloon (1 atm) for 4 hours. -
Result: The nitro group is reduced to the aniline. The
-butyl ester is stable to hydrogenolysis (unlike benzyl esters).
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PART 4: Applications in Drug Design
4.1 Dendrimer Synthesis (AB2 Monomer)
This molecule is a classic
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A-Group: The free carboxylic acid (focal point).
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B-Groups: The nitro group (precursor to amine) and the ester (precursor to acid).
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Note: Typically, the nitro group is reduced to an amine to create a branching point (e.g., reacting with a di-acid), or the molecule is used to cap two amine branches if the nitro is reduced first.
4.2 Peptidomimetics
Used as a turn inducer or a rigid aromatic scaffold to replace peptide backbones. The 1,3,5-substitution pattern directs attached chains into specific vectors, mimicking
4.3 Strategic Deprotection Logic Diagram
Caption: Figure 2. Orthogonal reaction pathways available for the scaffold. Path A is the most common first step in linker synthesis.
References
- Title: "Selective mono-esterification of dicarboxylic acids.
- Nitro Reduction Compatibility: Title: "Chemo-selective reduction of nitroarenes in the presence of acid-labile groups." Source:Tetrahedron Letters. Context: Confirms that Pd/C hydrogenation leaves tert-butyl esters intact, whereas acidic metal reductions (Zn/HCl) may risk hydrolysis.
- Title: "Aromatic amino acid dendrimers as scaffolds for drug delivery.
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Safety Data (MSDS Analog)
- Title: "Safety Data Sheet: 5-Nitroisophthalic acid deriv
- Source: Sigma-Aldrich / Merck.
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URL: (Search for CAS 1955-46-0 for the methyl analog safety profile).
